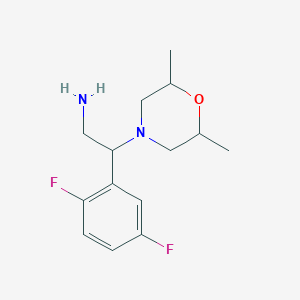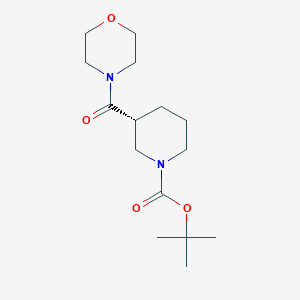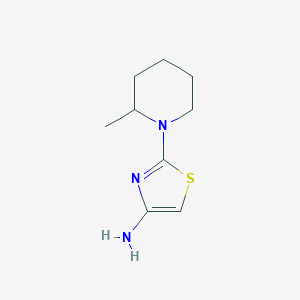
2-(2,4-Difluorophenyl)-2-(pyrrolidin-1-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-ジフルオロフェニル)-2-(ピロリジン-1-イル)酢酸は、ジフルオロフェニル基とピロリジニル基が酢酸部分に結合した有機化合物です。
準備方法
合成経路と反応条件
2-(2,4-ジフルオロフェニル)-2-(ピロリジン-1-イル)酢酸の合成は、通常、以下の手順が含まれます。
ジフルオロフェニル中間体の形成: 出発物質である2,4-ジフルオロベンゼンは、ハロゲン化反応を受けて、目的の位置にフッ素原子を導入します。
ピロリジニル基の導入: ジフルオロフェニル中間体は、次に、水素化ナトリウムなどの塩基の存在下など、適切な条件下でピロリジンと反応させて、ピロリジニル誘導体を形成します。
酢酸の付加:
工業生産方法
2-(2,4-ジフルオロフェニル)-2-(ピロリジン-1-イル)酢酸の工業生産には、スケーラビリティ、コスト効率、環境への配慮に重点を置いた、上記の合成経路の最適化バージョンが含まれる場合があります。連続フロー化学やグリーン溶媒の使用などの技術は、効率の向上と廃棄物の削減に役立ちます。
化学反応の分析
反応の種類
2-(2,4-ジフルオロフェニル)-2-(ピロリジン-1-イル)酢酸は、次のようなさまざまな化学反応を受けることができます。
酸化: この化合物は、対応するケトンまたはカルボン酸を形成するために酸化することができます。
還元: 還元反応は、この化合物をアルコールまたはアミンに変換することができます。
置換: ジフルオロフェニル基は、求核置換反応に関与し、さまざまな誘導体の形成につながります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) と三酸化クロム (CrO3) があります。
還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤がしばしば使用されます。
置換: アミン、チオール、アルコキシドなどの求核剤は、塩基性または酸性条件下で使用できます。
主要な生成物
これらの反応で生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はカルボン酸を生じることがありますが、還元はアルコールまたはアミンを生じることがあります。
科学研究への応用
2-(2,4-ジフルオロフェニル)-2-(ピロリジン-1-イル)酢酸は、科学研究で幅広い応用範囲を持っています。
化学: より複雑な分子の合成のためのビルディングブロックとして、およびさまざまな有機反応における試薬として使用されます。
生物学: この化合物は、抗菌作用や抗炎症作用など、その潜在的な生物活性について研究されています。
医学: 医薬品の開発における医薬品中間体または有効成分としての可能性を探求するための研究が進行中です。
産業: 特定の特性を持つ特殊化学品や材料の製造に使用される可能性があります。
科学的研究の応用
2-(2,4-Difluorophenyl)-2-(pyrrolidin-1-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
作用機序
2-(2,4-ジフルオロフェニル)-2-(ピロリジン-1-イル)酢酸の作用機序は、特定の分子標的および経路との相互作用に関与しています。ジフルオロフェニル基は、タンパク質中の疎水性ポケットと相互作用することができ、ピロリジニル基は水素結合またはイオン相互作用を形成する可能性があります。これらの相互作用は、酵素、受容体、またはその他の生体分子の活性を調節し、観察される効果につながる可能性があります。
類似化合物との比較
類似化合物
2-(2,4-ジクロロフェニル)-2-(ピロリジン-1-イル)酢酸: 構造は似ていますが、フッ素ではなく塩素原子を持っています。
2-(2,4-ジフルオロフェニル)-2-(モルフォリン-4-イル)酢酸: ピロリジン環ではなくモルフォリン環を含んでいます。
独自性
2-(2,4-ジフルオロフェニル)-2-(ピロリジン-1-イル)酢酸は、ジフルオロフェニル基とピロリジニル基の両方が存在することにより、独特です。これは、明確な化学的および生物学的特性を付与します。フッ素原子は、化合物の安定性と親油性を高め、ピロリジニル基は、生物学的標的との相互作用のための追加の部位を提供します。
特性
分子式 |
C12H13F2NO2 |
|---|---|
分子量 |
241.23 g/mol |
IUPAC名 |
2-(2,4-difluorophenyl)-2-pyrrolidin-1-ylacetic acid |
InChI |
InChI=1S/C12H13F2NO2/c13-8-3-4-9(10(14)7-8)11(12(16)17)15-5-1-2-6-15/h3-4,7,11H,1-2,5-6H2,(H,16,17) |
InChIキー |
XDGWWYWJZYCHRR-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C(C2=C(C=C(C=C2)F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


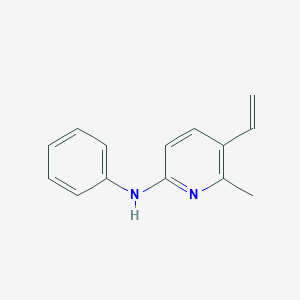

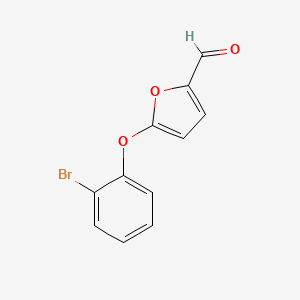
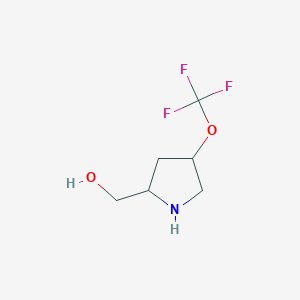
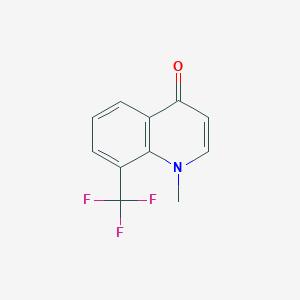
![1-(Propylsulfonyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11806709.png)

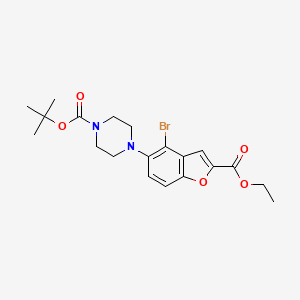
![6-Methoxy-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11806730.png)
